Product packaging for 2-Azabicyclo[5.1.0]octane(Cat. No.:)

2-Azabicyclo[5.1.0]octane

Cat. No.: B13001303
M. Wt: 111.18 g/mol
InChI Key: NVMHSYWERCFZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[5.1.0]octane is a bicyclic amine scaffold of significant interest in modern organic and medicinal chemistry . Its structure consists of a seven-membered ring fused to a three-membered aziridine ring, creating a rigid, three-dimensional framework that provides substantial structural pre-organization crucial for high-affinity binding to biological targets like enzymes and receptors . The strained nature of the aziridine ring is a key source of chemical reactivity, making this compound a versatile synthetic intermediate for ring-opening reactions and the construction of functionalized seven-membered ring systems found in bioactive molecules . Research applications for this scaffold are extensive, particularly in pharmaceutical development, where it serves as a core building block for novel drug candidates . Its presence in a wide array of biologically active compounds underscores its value. The secondary amine functionality offers a reactive handle for further chemical modifications, including alkylation and acylation, allowing medicinal chemists to fine-tune the pharmacological properties of resulting compounds . Synthetic methodologies to access this framework have evolved, with modern approaches including transition-metal-catalyzed reactions such as rhodium-catalyzed intramolecular cyclopropanation of triazoles . This product is intended for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B13001303 2-Azabicyclo[5.1.0]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-azabicyclo[5.1.0]octane

InChI

InChI=1S/C7H13N/c1-2-4-8-7-5-6(7)3-1/h6-8H,1-5H2

InChI Key

NVMHSYWERCFZDK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2CC2C1

Origin of Product

United States

Synthetic Methodologies for 2 Azabicyclo 5.1.0 Octane and Its Derivatives

Cyclization Strategies for 2-Azabicyclo[5.1.0]octane Ring System Construction

The formation of the this compound core is frequently achieved through cyclization reactions, where the final ring system is closed in a key step. These strategies can be broadly categorized as either intramolecular, involving a single molecule, or intermolecular, where two or more components assemble.

Intramolecular Cyclization Reactions in this compound Synthesis

Intramolecular cyclization represents a direct approach to the this compound framework, typically by forming the aziridine (B145994) ring from a precursor that already contains a seven-membered ring. One notable method involves the internal addition of an acyl nitrene to an olefinic double bond within the same molecule. cdnsciencepub.com For instance, the photolysis of a precursor like cycloheptene-5-carbonyl azide (B81097) can generate a highly reactive acyl nitrene intermediate. This intermediate can then attack the double bond of the cycloheptene (B1346976) ring to form the fused aziridine ring, yielding the azabicyclo[5.1.0]octane system. cdnsciencepub.com While the initially formed acyl aziridines can be highly reactive, this method demonstrates a powerful strategy for the intramolecular formation of the bicyclic core. cdnsciencepub.com

Another related strategy employs the rhodium-catalyzed intramolecular cyclopropanation of N-allyl or N-homoallyl triazoles. This transformation proceeds through a rhodium carbene intermediate that reacts with a pendent carbon-carbon double bond to construct the fused cyclopropane (B1198618) ring, yielding derivatives such as 3-azabicyclo[5.1.0]octane-7-carbaldehyde with complete stereospecificity.

Intermolecular Approaches to the this compound Framework

Intermolecular strategies involve the construction of the this compound ring system from two separate molecular entities. The most direct intermolecular approach is the aziridination of a cycloheptene derivative. This reaction typically involves the addition of a nitrene species to the double bond of the seven-membered ring. clockss.org

Nitrenes can be generated from various precursors, such as sulfonyl azides or azidoformates, often through thermal or photochemical methods, or by using transition metal catalysts. cdnsciencepub.comacs.orgresearchgate.net For example, the irradiation of pivaloyl azide in the presence of cyclohexene (B86901) has been shown to produce 7-pivaloyl-7-azabicyclo[4.1.0]heptane in a 45% yield. cdnsciencepub.com This reaction serves as a strong precedent for the analogous synthesis of this compound derivatives from cycloheptene. Recent advances have also focused on visible-light-mediated methods for generating nitrenes under mild conditions. researchgate.net The choice of nitrene precursor and reaction conditions can influence the efficiency and stereochemical outcome of the aziridination. clockss.orgconicet.gov.ar

Intermolecular StrategyReactantsKey IntermediateProduct Type
Nitrene Addition Cycloheptene + Azide Precursor (e.g., R-N₃)Nitrene (R-N)N-Substituted this compound

Metal-Catalyzed Synthetic Routes to this compound Derivatives

Transition metal catalysis provides powerful and efficient pathways for synthesizing complex cyclic and bicyclic structures, including the this compound system. Catalysts based on iridium, palladium, and titanium have been explored for their unique ability to mediate specific bond formations and rearrangements.

Iridium-Catalyzed Cycloisomerization for Azabicyclo[5.1.0]octene Systems

An efficient method for the synthesis of azabicyclo[5.1.0]octenes, which are unsaturated derivatives of the target compound, has been developed using an iridium catalyst. This reaction involves the cycloisomerization of nitrogen-tethered 1,7-enynes catalyzed by the pentamethylcyclopentadienyl iridium dichloride dimer, [IrCp*Cl₂]₂. This process operates under mild conditions with low catalyst loadings and short reaction times. The strategic design of the enyne substrates allows for the construction of complex, fused polycyclic systems containing the azabicyclo[5.1.0]octene core, highlighting the method's potential in creating diverse molecular libraries for applications such as structure-activity relationship (SAR) studies.

Palladium-Mediated Rearrangements in Azabicyclo[5.1.0]octane Synthesis

Palladium catalysts are widely used in organic synthesis for their ability to mediate a range of transformations, including cyclopropanation reactions. While specific examples of palladium-mediated rearrangements to form the this compound skeleton are not extensively documented, palladium-catalyzed cyclopropanation of dienes represents a viable strategy. For example, palladium catalysts can facilitate the reaction of 1,3-dienes with diazo esters to produce vinylcyclopropanes with high regioselectivity. acs.org Similarly, palladium-catalyzed intramolecular coupling of dienyl compounds has been used to construct the carbocyclic bicyclo[4.1.0]heptene core structure. acs.org These methods establish that palladium catalysis is effective for forming the bicyclo[X.1.0] framework and could be conceptually applied to nitrogen-containing substrates to access the this compound system. A notable reaction is the palladium-catalyzed oxidative cyclopropanation of enamides with norbornenes, which, although not using a seven-membered ring, demonstrates the principle of using palladium to construct a cyclopropane fused to a nitrogen-containing ring system. sciengine.com

Titanium-Promoted Cyclopropanation Reactions for Azabicyclo[5.1.0]octanes

Titanium-mediated reactions offer another route to the this compound skeleton, specifically through intramolecular cyclopropanation. The Kulinkovich-de Meijere reaction, which uses titanium(IV) isopropoxide in the presence of a Grignard reagent, can convert amides with a tethered alkene into cyclopropylamines. orgsyn.org When applied to N-alkenyl thioamides, this method can produce the 2-azabicyclo[n.1.0]alkane framework. However, research has shown that this transformation is less productive for synthesizing larger ring systems like 2-azabicyclo[5.1.0]octanes compared to the more efficient formation of smaller 2-azabicyclo[3.1.0]hexanes and 2-azabicyclo[4.1.0]heptanes. orgsyn.org This indicates that while titanium-promoted cyclopropanation is a known strategy, its efficiency is sensitive to the ring size of the target bicyclic amine.

Metal CatalystReaction TypeSubstrateKey Finding
Iridium CycloisomerizationN-tethered 1,7-enynesEfficient synthesis of azabicyclo[5.1.0]octene derivatives.
Palladium Cyclopropanation1,3-Dienes + Diazo EstersProvides a general strategy for vinylcyclopropane (B126155) formation, applicable to the bicyclo[X.1.0] core. acs.org
Titanium Intramolecular CyclopropanationN-alkenyl amides/thioamidesLess productive for the this compound system compared to smaller rings. orgsyn.org

Rhodium-Catalyzed Cycloaddition Reactions in Azabicyclic Synthesis

Rhodium catalysis offers a powerful tool for the construction of complex cyclic and bicyclic systems, including azabicyclic frameworks. Intramolecular cyclopropanation of unsaturated precursors catalyzed by rhodium complexes is a particularly effective strategy for forming the this compound core.

One key approach involves the rhodium-catalyzed decomposition of diazo compounds or their precursors, such as 1,2,3-triazoles, to generate rhodium carbenoid intermediates. These intermediates can then undergo intramolecular cyclopropanation with a suitably positioned alkene. Research has demonstrated the construction of the closely related 3-azabicyclo[5.1.0]octane-7-carbaldehyde scaffold from N-homoallyl triazole carbene progenitors. researchgate.net This transformation proceeds via a key rhodium-catalyzed intramolecular cyclopropanation of the pendent carbon-carbon double bond, exhibiting complete stereospecificity. researchgate.net The choice of rhodium catalyst can significantly influence reaction outcomes. For instance, in related systems, rhodium(II) perfluorobutyrate has been shown to favor intramolecular cyclopropanation over competing C-H insertion reactions, a crucial factor in achieving the desired bicyclic product. acs.org

The general applicability of rhodium catalysis is broad, extending to various cycloaddition reactions that can form azabicyclic frameworks. acs.org While direct rhodium-catalyzed [5+1] or [4+2] cycloadditions to form the this compound system are less commonly reported, the principles are well-established in carbocyclic and other heterocyclic syntheses. The selection of the appropriate rhodium catalyst and ligand system is critical for controlling chemo-, regio-, and stereoselectivity.

Table 1: Rhodium-Catalyzed Intramolecular Cyclopropanation for Azabicyclo[5.1.0]alkane Synthesis

Precursor TypeCatalystProduct ScaffoldKey FeaturesReference
N-homoallyl triazoleRhodium(II) acetate3-Azabicyclo[5.1.0]octaneComplete stereospecificity; formation from a carbene progenitor. researchgate.net
α-(alkoxycarbonyl)-α-diazoacetatesRhodium(II) perfluorobutyrate3-Oxabicyclo[5.1.0]octane (analogous)Favors cyclopropanation over C-H insertion. acs.org

Asymmetric Synthesis of Enantiomerically Enriched this compound Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance, and several strategies have been developed to access chiral this compound derivatives. These methods primarily rely on the use of chiral auxiliaries to direct stereochemistry or on enantioselective catalytic processes.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk For the synthesis of chiral this compound, an auxiliary can be attached to the nitrogen atom of a suitable acyclic or monocyclic precursor. This approach allows for diastereoselective reactions, such as alkylations or cyclopropanations, where the existing chirality of the auxiliary directs the formation of new stereocenters. researchgate.net Widely used auxiliaries include Evans oxazolidinones and camphor-derived structures. researchgate.net After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product. york.ac.uk

Alternatively, enantioselective catalysis provides a more atom-economical approach. This strategy involves using a chiral catalyst to directly produce an enantiomerically enriched product from a prochiral substrate. For the formation of the aziridine ring in the this compound system, asymmetric aziridination or cyclopropanation reactions are highly relevant. Chiral rhodium catalysts, particularly those with carboxamidate or carboxylate ligands, are highly effective for asymmetric C-H amination and cyclopropanation reactions. nih.govthieme-connect.comchemrxiv.org For example, dirhodium complexes with chiral ligands can catalyze the intramolecular cyclopropanation of an N-allyl diazoacetamide (B1201003) precursor with high levels of enantioselectivity. acs.org Similarly, planar chiral rhodium(III) indenyl catalysts have been developed for the enantioselective aziridination of unactivated alkenes. nih.govorganic-chemistry.org The combination of a metal catalyst, such as silver or rhodium, with a chiral ligand (e.g., a BOX ligand) can facilitate the enantioselective intramolecular transfer of a nitrene from a precursor like a carbamate (B1207046) or sulfamate (B1201201) to an alkene, thereby constructing the chiral aziridine ring. chemrxiv.org

Table 2: Strategies for Asymmetric Synthesis of Chiral Aziridine-Containing Scaffolds

MethodReagent/Catalyst SystemReaction TypeKey AdvantageReference
Chiral AuxiliaryEvans OxazolidinonesDiastereoselective alkylation/cyclizationHigh diastereocontrol; predictable stereochemistry. researchgate.net
Enantioselective CatalysisChiral Rhodium(II) CarboxamidatesAsymmetric Intramolecular Cyclopropanation/C-H AminationHigh enantioselectivity; atom economy. nih.govacs.org
Enantioselective CatalysisSilver(I) / Chiral BOX LigandsAsymmetric Intramolecular AziridinationGood to excellent yields and enantioselectivities (up to 99% ee). chemrxiv.org
Enantioselective CatalysisPlanar Chiral Rhodium(III) Indenyl ComplexAsymmetric Aziridination of AlkenesEffective for unactivated alkenes with high functional group tolerance. nih.govorganic-chemistry.org

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. unipd.it This approach can be applied to suitable precursors of this compound to obtain enantiomerically enriched material.

One common strategy is enzyme-catalyzed kinetic resolution. Lipases, for instance, are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted and thus resolved. For example, the kinetic resolution of racemic N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols, a related bicyclic system, was successfully achieved using lipase (B570770) from Candida rugosa (CRL). researchgate.net This enzymatic approach could be applied to a racemic precursor alcohol on the cycloheptane (B1346806) ring prior to the formation of the aziridine.

Catalytic kinetic resolution using metal complexes is another viable method. This involves reacting a racemic substrate with less than one equivalent of a reagent in the presence of a chiral catalyst. One enantiomer reacts faster, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. For instance, the desymmetrization of meso-aziridines and the kinetic resolution of racemic aziridines have been accomplished through fluoride (B91410) ring-opening reactions catalyzed by chiral (salen)Co complexes. ucla.edu A similar strategy could resolve a racemic this compound or a precursor, leading to an enantioenriched bicyclic amine.

Table 3: Examples of Kinetic Resolution Applicable to Azabicyclic Precursors

MethodChiral AgentSubstrate TypeMechanismReference
Enzymatic ResolutionLipase from Candida rugosa (CRL)Racemic diolsEnantioselective esterification/hydrolysis. researchgate.net
Catalytic ResolutionChiral (salen)Co complexmeso- or racemic aziridinesEnantioselective ring-opening with a nucleophile. ucla.edu
Enzymatic ResolutionAcylaseRacemic N-acetylamino acidsEnantioselective hydrolysis of the acyl group. unipd.it

Photochemical Methods in Azabicyclo[5.1.0]octane Derivative Synthesis

Photochemical reactions utilize light energy to promote transformations that are often difficult or impossible to achieve under thermal conditions. These methods can be applied to the synthesis of strained ring systems like azabicyclooctanes.

While direct photochemical synthesis of the this compound skeleton is not extensively documented, analogous reactions highlight the potential of this approach. For example, the photochemical [2+2] cycloaddition of an alkene to a cyclic enamine or dihydropyridine (B1217469) can be used to construct fused cyclobutane (B1203170) rings. The synthesis of 2-azabicyclo[4.2.0]octane derivatives has been accomplished through the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines. rsc.org This reaction proceeds stereoselectively and can be performed using chiral dihydropyridines to induce enantioselectivity. rsc.org

Another potential photochemical route is the intramolecular cyclization of a suitably functionalized cycloheptene derivative. Photochemically generated nitrenes, from precursors like azides, can undergo addition to a double bond to form an aziridine ring. If a cycloheptenyl amine derivative bearing a photolabile group were synthesized, intramolecular nitrene addition under photochemical conditions could potentially forge the this compound framework. The feasibility of using photochemistry to create highly strained systems is demonstrated in the synthesis of complex polycyclic molecules like propellane derivatives. acs.org

Chemical Transformations and Reactivity of the 2 Azabicyclo 5.1.0 Octane System

Ring Expansion Reactions of 1-Azabicyclo[n.1.0]alkanes, including [5.1.0]octanes

The fusion of an aziridine (B145994) ring to a larger carbocycle, as seen in 1-azabicyclo[n.1.0]alkanes, creates a strained system that can undergo ring expansion to form larger, more stable heterocyclic structures. This strategy has become a valuable method for constructing pyrrolidine, piperidine, and azepine rings. researchgate.net The general reactivity profile of these bicycles is similar to that of simple aziridines, but the fused ring introduces specific stereoelectronic demands. arkat-usa.org

Ring expansions are often initiated by the formation of an intermediate bicyclic aziridinium (B1262131) salt. researchgate.net The subsequent ring-opening can proceed via two main pathways: nucleophilic attack at the less substituted aziridine carbon or a spontaneous ring expansion. researchgate.net For instance, the treatment of 2-(bromomethyl)pyrrolidines results in the formation of intermediate bicyclic aziridinium salts (1-azabicyclo[3.1.0]hexanes), which are then opened by a nucleophile like dimethylsulfoxide to yield piperidines. researchgate.net

In the context of the seven-membered ring system, precursors to 1-azabicyclo[5.1.0]octanes can be utilized to generate eight-membered azacycles (azocanes). The expansion of 2-hydroxymethylpiperidines, which can be seen as precursors that form a 1-azabicyclo[4.1.0]heptane intermediate, leads to the formation of 3-fluoroazepanes upon treatment with N,N-diethylaminosulfur trifluoride (DAST). researchgate.net A similar transformation starting from a corresponding derivative of a seven-membered ring would be expected to yield an eight-membered ring. The regioselectivity of the nucleophilic attack on the intermediate aziridinium ion is crucial and can be influenced by the substitution pattern and the nature of the nucleophile. researchgate.net

For example, the reaction of mesylate and tosylate derivatives of N-substituted caprolactams can lead to ring expansion. When treated with sodium cyanide, these compounds can produce substituted 1,3-diazepin-2-ones, demonstrating a transformation of the seven-membered ring. researchgate.net

Precursor TypeReagents/ConditionsProduct TypeFinding
2-(Bromomethyl)pyrrolidinesDMSO, K₂CO₃Piperidin-3-onesFormation of an intermediate 1-azabicyclo[3.1.0]hexane aziridinium salt precedes ring opening. researchgate.net
2-HydroxymethylpiperidinesDAST3-FluoroazepanesRing expansion occurs via a 1-azabicyclo[4.1.0]heptane intermediate. researchgate.net
N-Substituted Caprolactam Mesylates/TosylatesNaCN in DMF or acetonitrileSubstituted 1,3-diazepin-2-onesDemonstrates expansion from a seven-membered ring precursor. researchgate.net

Nucleophilic Ring Opening Reactions of 2-Azabicyclo[5.1.0]octane Aziridine Moiety

The aziridine ring is the most reactive part of the this compound system due to significant ring strain (26-27 kcal/mol). clockss.org This strain makes the carbon atoms of the aziridine ring susceptible to attack by nucleophiles, leading to ring-opening. Such reactions are a cornerstone for the synthesis of functionalized nitrogen-containing compounds. clockss.org

The reactivity of the aziridine is greatly enhanced if the nitrogen atom is attached to an electron-withdrawing group (EWG), such as a p-toluenesulfonyl (Ts) or acyl group. clockss.org However, even non-activated N-H or N-alkyl aziridines can undergo ring-opening. For example, 8-azabicyclo[5.1.0]octane (an isomer of this compound) undergoes a nucleophilic ring-opening reaction with p-toluenethiol to produce the corresponding functionalized cyclooctamine in 71% yield. chemrxiv.org

The regioselectivity of the attack depends on the substitution of the aziridine carbons. Generally, nucleophilic attack occurs at the least substituted carbon atom. arkat-usa.org The stereochemistry of the reaction is typically a stereospecific trans-opening, where the nucleophile attacks from the face opposite to the C-N bond being broken. clockss.org

A variety of nucleophiles can be employed for these transformations. Carbon nucleophiles, such as Wittig reagents, have been used to open N-acyl aziridine-2-carboxylate (B8329488) esters, providing a route to unsaturated amino acids. rsc.org Heteroatom nucleophiles are also common, and in the case of aziridines fused to bicyclic systems, reagents like magnesium bromide can induce stereoselective ring opening. researchgate.net In a related system, the use of a dual Lewis acid catalyst system with PhCOF and HFIP as a latent source of HF has enabled the asymmetric fluoride (B91410) ring opening of meso-aziridines, generating valuable trans-β-fluoroamines. ucla.edu

Aziridine SystemNucleophileReagents/ConditionsProductYield
8-Azabicyclo[5.1.0]octanep-Toluenethiol-Ring-opened cyclooctamine71% chemrxiv.org
N-Tosyl aziridine-(2S)-carboxylateCarbonyl-stabilized Wittig reagent-Unsaturated amino acid precursor- rsc.org
meso-Aziridine (picolinamide protected)Fluoride(R,R)-(salen)Co, Yb(OTf)₃, PhCOF, HFIPtrans-β-fluoroamineup to 93% ucla.edu
Bridged 1-azabicyclo[4.1.0]heptaneMagnesium bromide-Chiral ester55% researchgate.net

Electrophilic Transformations and Functionalization of the this compound Core

The nitrogen atom in the this compound core possesses a lone pair of electrons, making it a nucleophilic center that can react with various electrophiles. evitachem.com These reactions typically functionalize the nitrogen atom without altering the bicyclic framework.

Common electrophilic transformations include:

Alkylation: Reaction with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. evitachem.com

Acylation: Interaction with acyl chlorides or other acylating agents yields N-acyl derivatives (amides). evitachem.com For example, 8-azabicyclo[5.1.0]octane reacts with picolinic acid in a condensation reaction as a prelude to further transformation. chemrxiv.orgucla.edu

The reactivity of the nitrogen is influenced by the steric environment of the bicyclic structure. evitachem.com The coordination of the nitrogen to an electrophile can also serve as an activation step for subsequent reactions. For instance, protecting the aziridine nitrogen with a picolinamide (B142947) group enables Lewis acid activation, facilitating nucleophilic attack on the aziridine ring. ucla.edu The functionalization of heterocyclic ligands via reaction with electrophiles is a general strategy, though the regioselectivity can be complex and dependent on the specific electrophile used. uni-regensburg.de

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving the this compound system is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Mechanistic studies often focus on identifying the key intermediates and transition states that govern the reaction pathway. In ring expansion and ring-opening reactions of azabicycloalkanes, the formation of a bicyclic aziridinium ion is a frequently proposed intermediate. researchgate.net The stability and subsequent fate of this intermediate dictate the product distribution.

Computational studies can provide detailed insights into the energetics of these transformations. For example, a transition state for a Pd(II)-catalyzed ring-expansion reaction of an azabicyclo[5.1.0]octane derivative has been identified and confirmed by the presence of one substantial imaginary frequency in calculations. doi.org

In the catalytic asymmetric aminolysis of related bicyclo[5.1.0]octane systems, detailed mechanistic investigations combining reaction profiles, non-linear effect studies, and mass spectrometry have been employed. These studies have provided strong evidence for the active catalyst species, such as those bearing a Ti(BINOLate)₂ moiety, and clarified the role of additives like water in the catalytic cycle. acs.org Such investigations are critical for understanding how enantioselectivity is achieved in asymmetric transformations. acs.org

Singlet oxygen (¹O₂) is a highly reactive electrophilic species capable of oxidizing molecules containing electron-rich double bonds or heteroatoms. mdpi.com It is known to participate in various chemical transformations, including the cleavage of C=C bonds and the oxidation of sulfides to sulfoxides. mdpi.comorganic-chemistry.org

The reaction of singlet oxygen with alkenes can proceed via an ene reaction or [2+2] cycloaddition to form hydroperoxides or dioxetanes, respectively. mdpi.comorganic-chemistry.org The decomposition of these intermediates can lead to bond cleavage, ultimately yielding carbonyl compounds. organic-chemistry.org Similarly, singlet oxygen can mediate the cleavage of both carbon-carbon and carbon-nitrogen bonds in certain heterocyclic systems, such as imidazo[1,2-a]pyridines, leading to ring-opened amide products. rsc.org This process occurs through singlet oxygen insertion, subsequent bond cleavage, and elimination of CO₂. rsc.org

While direct studies on the reaction of singlet oxygen with this compound are not prominent in the reviewed literature, the presence of the amine functionality and the strained ring system suggests potential reactivity. The nitrogen atom could be oxidized, or the strained C-C or C-N bonds of the aziridine could be susceptible to cleavage pathways initiated by singlet oxygen, possibly through the formation of dioxetane or peroxide intermediates. rsc.orgnih.gov Such reactions are often triggered by a photosensitizer excited by light, which then transfers energy to ground-state triplet oxygen to generate the reactive singlet oxygen. nih.gov

Stereochemical Aspects in the Synthesis and Reactions of 2 Azabicyclo 5.1.0 Octane

Diastereoselectivity in 2-Azabicyclo[5.1.0]octane Synthesis

The synthesis of the this compound ring system can be achieved with a high degree of diastereoselectivity, meaning that one diastereomer is preferentially formed over others. This control is often accomplished through intramolecular cyclization reactions where the stereochemistry of the starting material directs the formation of the new stereocenters.

One notable approach involves the intramolecular Kulinkovich-de Meijere reaction. While this reaction is efficient for producing smaller rings like 2-azabicyclo[3.1.0]hexanes and 2-azabicyclo[4.1.0]heptanes, its application to the synthesis of the larger this compound system has been found to be less productive. orgsyn.orgorgsyn.org

A different strategy utilizes the metal-templated assembly of cyclopropane-fused diazepanones. This method has been shown to produce 2,5-diazabicyclo[5.1.0]octan-6-ones and 2,6-diazabicyclo[6.1.0]nonan-7-ones in a diastereoselective and regioselective manner. core.ac.uk For instance, the reaction starting from 1-phenylcycloprop-2-ene-1-carboxylic acid and various substituted ethyl carbamates leads to the corresponding bicyclic products in high yields as single diastereomers. core.ac.uk

Enantioselectivity in this compound Transformations

Once the this compound scaffold is constructed, subsequent transformations can be carried out enantioselectively, yielding products with a high degree of optical purity. This is often achieved through the use of chiral catalysts or reagents that differentiate between the two enantiotopic faces or groups of the substrate.

An example of an enantioselective transformation is the fluoride (B91410) ring-opening of aziridines, which can be extended to bicyclic systems like 8-azabicyclo[5.1.0]octane. ucla.edu The use of a cooperative Lewis acid catalytic system, such as a chiral (salen)Co complex in conjunction with an achiral Lewis acid like Ti(IV), has been shown to induce high enantioselectivity in the ring-opening reaction of meso-aziridines. ucla.edu This approach has been successful in achieving high enantiomeric excesses (ee) for the resulting trans-β-fluoroamines. ucla.edu

In a related context, enantioselective versions of the Kulinkovich-de Meijere reaction have been developed using chirally modified titanium catalysts, such as Ti(TADDOL)₂, to produce aminocyclopropanes with enantiomeric excesses up to 80%. orgsyn.orgorgsyn.org While less productive for the this compound system, this demonstrates the potential for enantioselective synthesis of related bicyclic amines. orgsyn.orgorgsyn.org

Applications of 2 Azabicyclo 5.1.0 Octane in Complex Molecular Architecture Construction

2-Azabicyclo[5.1.0]octane as a Chiral Building Block for Polycyclic Systems

The this compound framework is a potent precursor for the synthesis of more elaborate polycyclic structures. Its utility stems from the high ring strain of the fused aziridine (B145994), which can undergo selective ring-opening reactions to generate new carbocyclic and heterocyclic frameworks. The reactivity of the C-C and C-N bonds within the aziridine moiety, particularly those adjacent to the nitrogen atom, allows for transformations that build complexity in a controlled manner.

Research has shown that related, smaller 2-azabicyclo[n.1.0]alkanes can undergo reactions involving the cleavage of a vicinal C-C bond relative to the nitrogen atom. These reactions, such as [3+2] cycloadditions or intramolecular aromatic electrophilic substitutions, can lead to the formation of diverse polycyclic systems like indolones and octahydrocyclopenta[b]pyrrole (B2973046) derivatives. While less productive for the larger this compound system compared to its smaller homologues, the principles of these transformations highlight the potential of the scaffold.

One of the key methods to generate the this compound core is through intramolecular cyclopropanation reactions. For instance, rhodium-catalyzed intramolecular cyclopropanation of N-homoallyl triazoles can construct the related 3-azabicyclo[5.1.0]octane-7-carbaldehyde, demonstrating a powerful strategy for forming this bicyclic system with complete stereospecificity. researchgate.net Such functionalized bicyclic compounds are primed for subsequent reactions where the strained ring directs the formation of new, more complex polycyclic architectures. The table below summarizes examples of polycyclic systems that can be conceptually derived from azabicyclo[n.1.0]alkane precursors, illustrating the synthetic potential of the this compound core.

Precursor TypeReaction TypeResulting Polycyclic System
2-Azabicyclo[3.1.0]hexaneAcetic Anhydride Heating2,3,3a,4-Tetrahydro-6(5H)-indolone
2-Azabicyclo[3.1.0]hexaneRuthenium-catalyzed [3+2] CycloadditionOctahydrocyclopenta[b]pyrrole
2-Azabicyclo[3.1.0]alkaneIntramolecular Aromatic SubstitutionHexahydropyrrolo[2,1-a]isoquinoline

Integration of the this compound Scaffold into Natural Product Total Synthesis

The direct incorporation of the this compound scaffold into the completed total synthesis of natural products is not yet widely documented in scientific literature. However, its value as a synthetic intermediate is recognized, and its structural motifs are found within more complex, biologically active molecules. The development of synthetic routes to azabicyclic systems is often driven by the goal of accessing the core structures of natural products. researchgate.net For example, rhodium-catalyzed denitrogenative transformations are highlighted as a useful tool for synthesizing polycyclic indole (B1671886) alkaloids, showcasing the type of complex synthesis where azabicyclic intermediates could play a key role. researchgate.net

While direct applications are emerging, the synthesis of related scaffolds underscores its potential. For instance, the 2-azabicyclo[3.2.1]octane core, a close structural relative, is a key intermediate in the total synthesis of several molecules, including the hosieine family of alkaloids which exhibit high affinity for neuronal nicotinic acetylcholine (B1216132) receptors. rsc.orgresearchgate.net The synthetic strategies developed for these related systems, often involving complex cyclizations and rearrangements, provide a roadmap for how the this compound scaffold could be employed in future natural product syntheses. The challenge often lies in developing efficient and stereocontrolled methods to access the specific bicyclo[5.1.0]octane core and then manipulating it to build the target natural product.

Design and Synthesis of Conformationally Restricted Analogues Utilizing the this compound Core

A significant application of the this compound scaffold is in the creation of conformationally restricted analogues of biologically important molecules. By incorporating the rigid bicyclic framework, chemists can lock a molecule into a specific three-dimensional shape. This is a powerful strategy in drug design to improve a molecule's binding affinity to a biological target, enhance its stability, and study structure-activity relationships.

An efficient approach has been reported for the synthesis of conformationally restricted γ-amino acids and diamines derived from a monoprotected azabicyclo[5.1.0]octane precursor. This demonstrates the utility of the scaffold in creating rigid peptidomimetics, which are compounds that mimic the structure and function of peptides. Furthermore, the Kulinkovich-de Meijere cyclopropanation reaction has been used to synthesize aminocyclopropanes that serve as starting materials for conformationally constrained analogues of neurotransmitters like histamine (B1213489) and tryptamine. These analogues are of interest as potential inhibitors of monoamine oxidase.

The table below details examples of conformationally restricted analogues synthesized using the this compound core or closely related precursors, highlighting the synthetic approach and the intended application.

Precursor/Synthetic MethodResulting AnalogueTarget Application/Class
Monoprotected azabicyclo[5.1.0]octaneConformationally restricted γ-amino acidsPeptidomimetics
Monoprotected azabicyclo[5.1.0]octaneConformationally restricted diaminesPeptidomimetics
Kulinkovich-de Meijere Cyclopropanation2-ArylcyclopropylaminesConformationally constrained analogues of histamine and tryptamine

Catalytic Applications Involving 2 Azabicyclo 5.1.0 Octane Derivatives

Design and Synthesis of 2-Azabicyclo[5.1.0]octane-Based Ligands for Transition Metal Catalysis

No specific methodologies or strategic designs for the synthesis of this compound-based ligands for transition metal catalysis have been reported in the available scientific literature. Research on related azabicycloalkane scaffolds is extensive, but these findings are not directly applicable to the this compound framework.

Enantioselective Catalysis Mediated by this compound Derived Ligands

There are no documented examples of enantioselective catalytic reactions that utilize ligands derived from this compound. Consequently, no data on reaction yields, enantiomeric excess, or specific catalytic systems involving this compound can be provided.

Mechanistic Insights into Catalytic Cycles Involving this compound Systems

Due to the lack of reported catalytic applications for this compound derivatives, there are no mechanistic studies or insights into the potential catalytic cycles involving these systems.

Computational and Theoretical Investigations of 2 Azabicyclo 5.1.0 Octane

Quantum Mechanical Studies of 2-Azabicyclo[5.1.0]octane Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the reactivity of bicyclic systems containing aziridine (B145994) rings. For this compound, these studies focus on the pronounced reactivity of the strained aziridine ring.

The inherent strain in the three-membered aziridine ring makes it susceptible to ring-opening reactions under various conditions. acs.orgnih.gov Theoretical studies on analogous bicyclic N-aryl aziridines have shown that such ring-opening reactions can proceed with high regioselectivity. acs.orgnih.gov In the case of this compound, quantum mechanical calculations can predict the most likely sites for nucleophilic attack. These calculations typically involve mapping the potential energy surface to identify the transition states and intermediates involved in the reaction pathways.

Furthermore, theoretical investigations into the reactions of related bicyclic aziridines with metal catalysts have provided insights into potential synthetic applications. For example, the catalytic rearrangement of N-carbethoxy-8-azabicyclo[5.1.0]oct-3-ene to N-carbethoxynortropidine has been documented, highlighting the complex reactivity of this scaffold. acs.org Quantum mechanical studies can help to elucidate the mechanisms of such rearrangements, which may involve the formation of aziridinium (B1262131) ylides as intermediates. The stability and subsequent reaction pathways of these intermediates are amenable to computational investigation.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The conformational flexibility of the seven-membered ring in this compound, coupled with the rigidity of the fused aziridine ring, gives rise to a complex energy landscape with multiple possible conformers. Computational methods are essential for exploring this landscape and identifying the most stable conformations.

Theoretical analyses of the parent carbocyclic system, bicyclo[5.1.0]octane, have been performed using DFT at various levels of theory, such as B3LYP with different basis sets. neuroquantology.com These studies have calculated the relative stabilities of cis and trans isomers of bicyclo[5.1.0]octane. neuroquantology.comresearchgate.net Such findings provide a foundation for understanding the conformational preferences of the aza-analogue, this compound. The introduction of the nitrogen atom is expected to alter the geometry and energetics of the conformers, but the general principles of ring puckering and strain distribution are likely to be similar.

A theoretical study on various C8H14 isomers, including cis- and trans-bicyclo[5.1.0]octane, calculated their relative energies, providing a quantitative measure of their stability. neuroquantology.com These computational approaches can be extended to this compound and its derivatives to construct a detailed potential energy surface. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them.

The following table summarizes the calculated relative energies for cis- and trans-bicyclo[5.1.0]octane from a DFT study, which can serve as a proxy for the expected stability differences in the this compound system.

IsomerRelative Energy (kcal/mol) at B3LYP/6-31G*
Cis-Bicyclo[5.1.0]Octane8.111
Trans-Bicyclo[5.1.0]Octane16.815

Data sourced from a theoretical analysis of C8H14 isomers. The energies are relative to the most stable isomer in the study, bicyclo[3.2.1]octane. neuroquantology.com

These computational insights into the conformational behavior and energy landscapes of this compound and its derivatives are crucial for understanding their chemical behavior and for designing molecules with specific three-dimensional structures.

Molecular Modeling Studies of this compound Scaffolds for Potential Chemical Interactions

Molecular modeling techniques are widely used to explore the potential of novel molecular scaffolds in various applications, including drug discovery and materials science. The this compound framework, with its defined three-dimensional structure and the presence of a reactive aziridine ring and a hydrogen bond donor/acceptor nitrogen atom, presents an interesting scaffold for the design of new chemical entities.

While specific molecular modeling studies on this compound are not extensively reported, the principles of molecular modeling can be applied to predict its potential interactions. Docking studies, for instance, could be employed to investigate how derivatives of this compound might bind to the active sites of enzymes or receptors. The rigid bicyclic nature of the scaffold can be advantageous in reducing the conformational entropy upon binding, potentially leading to higher affinity interactions.

The general utility of azabicyclo scaffolds in medicinal chemistry is well-established. For example, derivatives of 2-azabicyclo[2.2.2]octane and 2-azabicyclo[3.2.1]octane have been synthesized and evaluated as inhibitors of various biological targets. nih.govnih.gov Molecular modeling plays a crucial role in the rational design of such inhibitors by providing insights into their structure-activity relationships. mdpi.com

Molecular dynamics simulations could also be employed to study the dynamic behavior of this compound-based ligands when interacting with biological macromolecules. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity.

The table below lists various azabicyclo scaffolds and their investigated applications, suggesting the potential areas where the this compound scaffold could also be explored through molecular modeling.

Azabicyclo ScaffoldInvestigated Application
2-Azabicyclo[2.2.2]octaneLong chain fatty acid elongase 6 (ELOVL6) inhibitors nih.gov
2-Azabicyclo[3.2.1]octaneDrug discovery, synthetic intermediates nih.gov
2-Azabicyclo[3.3.0]octaneNeuroactive compounds scielo.br
8-Azabicyclo[5.1.0]octaneBuilding block in organic synthesis, potential for catalysis smolecule.com

In silico prediction of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, is another important aspect of molecular modeling that would be essential in evaluating the drug-like potential of this compound derivatives.

Structure Activity Relationship Sar Studies and Scaffold Design Principles for 2 Azabicyclo 5.1.0 Octane Derivatives

Structural Modification Strategies for Tuning Reactivity and Selectivity of 2-Azabicyclo[5.1.0]octane Scaffolds

The reactivity of the this compound scaffold is largely dominated by the ring-opening of the strained aziridine (B145994). The regioselectivity of this ring-opening is a critical factor that can be modulated by structural modifications. Studies on fused bicyclic N-aryl aziridines, including the azabicyclo[5.1.0]octane motif, have demonstrated that the outcome of nucleophilic attack is highly dependent on the electronic nature of the N-aryl substituent and the reaction conditions. rroij.commdpi.com

One of the primary strategies for tuning the reactivity of N-aryl-2-azabicyclo[5.1.0]octanes is the introduction of electron-donating or electron-withdrawing groups on the N-aryl moiety. These substituents can influence the polarization of the C-N bonds within the aziridine ring, thereby directing the approach of a nucleophile to a specific carbon atom. For instance, a strong electron-withdrawing group on the aryl ring can enhance the electrophilicity of the aziridine carbons, potentially leading to different regiochemical outcomes compared to an electron-donating group.

The nature of the nucleophile and the presence of a Lewis acid catalyst are also critical in controlling the selectivity of the ring-opening reaction. For example, the reaction of an N-aryl-azabicyclo[5.1.0]octane with acetic acid has been shown to proceed with high regioselectivity, yielding a single ring-opened product. rroij.commdpi.com In contrast, other nucleophiles might lead to a mixture of products or a different regi isomer altogether.

The table below summarizes the influence of various factors on the regioselective ring-opening of N-Aryl-2-azabicyclo[5.1.0]octane derivatives.

FactorModificationExpected Effect on Reactivity/Selectivity
N-Aryl Substituent Electron-withdrawing group (e.g., -NO₂)Increases electrophilicity of aziridine carbons, may alter regioselectivity of nucleophilic attack.
Electron-donating group (e.g., -OCH₃)Decreases electrophilicity of aziridine carbons, may favor a different regiochemical outcome.
Nucleophile Weak (e.g., Acetic Acid)Can lead to highly regioselective ring-opening. rroij.commdpi.com
Strong (e.g., Azide)May exhibit different regioselectivity based on steric and electronic factors.
Catalyst Lewis AcidCan activate the aziridine ring and influence the regioselectivity of the ring-opening.
Ring System Introduction of sp² centers in the 7-membered ringMay alter ring strain and conformation, thus influencing the rate and selectivity of ring-opening.
Substitution on the 7-membered ringSteric hindrance can direct the approach of the nucleophile to the less hindered aziridine carbon.

Bioisosteric Replacements Incorporating the this compound Scaffold

Bioisosterism is a widely used strategy in drug design to modify the physicochemical properties of a lead compound while retaining its biological activity. The this compound scaffold, with its defined three-dimensional shape and the presence of a basic nitrogen atom, has the potential to serve as a bioisostere for other cyclic and bicyclic structures commonly found in bioactive molecules.

While direct examples of this compound as a bioisostere are not prevalent in the literature, its structural features suggest several potential applications. The seven-membered ring of the scaffold can be considered a constrained analog of a cycloheptane (B1346806) or an azepane ring. nih.gov The fusion of the aziridine ring introduces a significant conformational rigidity compared to a simple monocyclic seven-membered ring. This conformational restriction can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.

The this compound scaffold could potentially act as a bioisostere for:

Tropane and other bridged bicyclic amines: The rigid framework and the orientation of the nitrogen lone pair in this compound may mimic the spatial arrangement of substituents in other bicyclic systems like tropane or granatane.

Substituted Azepanes and Cycloheptanes: By replacing a flexible seven-membered ring with the more rigid this compound scaffold, it may be possible to improve target affinity and reduce off-target effects.

Aromatic and Heteroaromatic rings: In certain contexts, the three-dimensional shape of the this compound scaffold could occupy a similar volume as a substituted phenyl or other aromatic ring, offering a non-planar, saturated alternative to escape "flatland" in medicinal chemistry.

The following table outlines hypothetical bioisosteric replacements involving the this compound scaffold and the potential property modifications.

Original FragmentBioisosteric ReplacementPotential Advantages of Replacement
Substituted AzepaneThis compoundIncreased conformational rigidity, potentially leading to higher target affinity and selectivity. Novel intellectual property.
Substituted CycloheptaneThis compoundIntroduction of a basic nitrogen for polar interactions and modulation of physicochemical properties (e.g., solubility, pKa).
TropaneThis compoundAltered vector projections of substituents, potentially leading to different binding modes and improved selectivity.
Phenyl RingThis compoundIncreased sp³ character, which can lead to improved solubility and metabolic stability. Introduction of a 3D vector not present in a flat aromatic ring.

Rational Design of this compound-based Scaffolds for Chemical Probe Development

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. The rational design of a chemical probe involves the incorporation of three key components: a recognition element that binds to the target, a reporter group (e.g., a fluorophore or an affinity tag) for detection, and a reactive group for covalent labeling (in the case of activity-based probes). openaccessjournals.com

The this compound scaffold can serve as a novel core for the development of chemical probes. Its unique three-dimensional structure can be exploited to achieve selective binding to a target protein. The nitrogen atom of the aziridine or substituents on the seven-membered ring can serve as attachment points for linkers connected to reporter or reactive groups.

The design of a this compound-based chemical probe would follow these general principles:

Scaffold Functionalization: The scaffold must be functionalized in a way that allows for the attachment of a linker without disrupting its binding to the target. The regioselective ring-opening of the aziridine, as discussed in section 8.1, provides a powerful method for introducing a functional handle at a specific position. For example, ring-opening with a nucleophile containing a terminal alkyne or azide (B81097) would allow for the subsequent attachment of a reporter group via "click" chemistry.

Linker Selection: The linker should be of an appropriate length and flexibility to position the reporter or reactive group in a suitable location without interfering with target binding.

Reporter Group Integration: A variety of reporter groups can be used, including fluorescent dyes for imaging applications or biotin for affinity purification of the target protein.

Reactive Group Incorporation: For the development of activity-based probes, a latent reactive group can be incorporated that becomes activated upon binding to the target enzyme. The inherent reactivity of the strained aziridine ring itself could potentially be harnessed for covalent modification of a target, although this would require careful tuning to ensure selectivity.

The table below provides a conceptual framework for the design of chemical probes based on the this compound scaffold.

Probe ComponentDesign Consideration for this compound ScaffoldExample Functional Group
Recognition Element The core this compound structure with appropriate substituents to ensure target affinity.A substituted N-aryl group or alkyl groups on the seven-membered ring.
Attachment Point The nitrogen atom of the aziridine (post-ring opening) or a functionalized substituent on the seven-membered ring.A primary amine or carboxylic acid introduced via a ring-opening reaction.
Linker A polyethylene glycol (PEG) or alkyl chain of varying length to provide spatial separation.-(CH₂)n- or -(OCH₂CH₂)n-
Reporter Group A fluorophore for imaging or an affinity tag for pull-down experiments.Fluorescein, Rhodamine, Biotin.
Reactive Group (for Activity-Based Probes) A latent electrophile or a group that can be unmasked in the active site of an enzyme.A fluoromethyl ketone or an epoxide. The strained aziridine ring itself could be considered a latent reactive group.

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